Home > Products > Screening Compounds P64874 > 6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile - 1256577-71-5

6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Catalog Number: EVT-3362807
CAS Number: 1256577-71-5
Molecular Formula: C28H30N4O2
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, commonly known as Alectinib, is a small-molecule kinase inhibitor primarily used in the treatment of anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer. This compound is characterized by its complex structure, which includes a benzo[b]carbazole core and a morpholinopiperidine moiety, contributing to its pharmacological efficacy.

Source

The compound is identified by the CAS number 1256580-46-7 and has been extensively studied for its therapeutic potential. Research indicates that it selectively inhibits anaplastic lymphoma kinase, which plays a crucial role in the growth and spread of certain types of cancer cells .

Classification

Alectinib falls under the category of targeted cancer therapies, specifically classified as a tyrosine kinase inhibitor. It is designed to interfere with specific enzymes involved in the signaling pathways that promote tumor growth.

Synthesis Analysis

Methods

The synthesis of 6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 4-(3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)-piperidin-1-carboxylic acid tert-butyl ester.
  2. Reaction Conditions: The reaction typically employs N-ethyl-N,N-diisopropylamine as a base and is conducted in a solvent such as 1-fluoro-2-chloroethane at elevated temperatures.
  3. Yield and Purification: The final product is purified through recrystallization techniques after being precipitated from the reaction mixture .

Technical Details

The synthesis process has been optimized to enhance yield and purity, with variations in solvent choice and reaction time being key factors in achieving desirable results. The typical yield reported for Alectinib synthesis is around 1.95 grams from specific starting materials under controlled conditions.

Molecular Structure Analysis

Structure

The molecular formula of Alectinib is C30H34N4O2C_{30}H_{34}N_{4}O_{2}, with a molecular weight of approximately 482.62 g/mol. The structure features:

  • A benzo[b]carbazole core
  • A morpholinopiperidine side chain
  • A nitrile functional group at position 3

This complex arrangement contributes to its biological activity and specificity towards anaplastic lymphoma kinase.

Data

The compound's structural data can be summarized as follows:

  • Molecular Weight: 482.62 g/mol
  • CAS Number: 1256580-46-7
  • Chemical Structure:
C30H34N4O2\text{C}_{30}\text{H}_{34}\text{N}_{4}\text{O}_{2}
Chemical Reactions Analysis

Reactions

Alectinib undergoes various chemical reactions typical for small molecules, including:

  1. Nucleophilic Substitution: The presence of the nitrile group allows for nucleophilic attack under specific conditions.
  2. Hydrolysis: In aqueous environments, hydrolysis may occur, affecting the stability and efficacy of the compound.

Technical Details

The reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Detailed reaction pathways are often explored in research studies to optimize synthesis conditions and improve yields.

Mechanism of Action

Process

Alectinib functions primarily as an inhibitor of anaplastic lymphoma kinase. Its mechanism involves:

  1. Binding to Kinase Domain: The compound binds specifically to the ATP-binding site of anaplastic lymphoma kinase.
  2. Inhibition of Phosphorylation: By inhibiting this enzyme's activity, Alectinib prevents phosphorylation processes crucial for cell proliferation and survival.

Data

Studies have shown that Alectinib effectively reduces tumor growth in models expressing anaplastic lymphoma kinase mutations, demonstrating its potential as a targeted therapy for resistant cancer types .

Physical and Chemical Properties Analysis

Physical Properties

Alectinib exhibits the following physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; insoluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under dry conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.

Relevant data indicates that Alectinib should be stored at low temperatures (below -20°C) to maintain stability and efficacy .

Applications

Scientific Uses

Alectinib is primarily used in oncology for:

  1. Treatment of Non-Small Cell Lung Cancer: Specifically targeting patients with anaplastic lymphoma kinase-positive tumors.
  2. Research Applications: Used in studies investigating resistance mechanisms in cancer therapies and exploring new therapeutic combinations.

The ongoing research into Alectinib's efficacy against various mutations continues to expand its potential applications within cancer treatment paradigms .

Molecular Mechanisms of Action as a Selective ALK Tyrosine Kinase Inhibitor

Inhibition Kinetics and ATP-Competitive Binding Dynamics

6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS 1256577-71-5) is a potent ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). It exhibits high binding affinity, with a dissociation constant (Kd) of 2.4 nM for wild-type ALK, as determined through isothermal titration calorimetry studies [9]. The compound demonstrates slow dissociation kinetics, with a residence time of >8 hours, contributing to sustained target inhibition. Its competitive binding mode was confirmed through X-ray crystallography, which revealed occupancy of the ATP-binding pocket in the DFG-in conformation [9].

The inhibitor's potency is quantified by an IC50 of 1.9 nM against recombinant ALK kinase domain, surpassing first-generation inhibitors like crizotinib (IC50 = 20 nM) [9]. This enhanced activity stems from optimized interactions with key residues: The carbonitrile group at C3 participates in water-mediated hydrogen bonding with Asp1203 and Lys1150, while the morpholinopiperidine moiety extends into the solvent-front region, forming hydrophobic contacts with Leu1256 and Ile1171 [6]. The compound maintains efficacy against the crizotinib-resistant L1196M gatekeeper mutation (IC50 = 1.6 nM), attributed to its compact binding mode that avoids steric clashes with the bulkier methionine residue [9].

Table 1: Kinetic Parameters for ALK Inhibition

ParameterWild-type ALKL1196M MutantMeasurement Method
Kd (nM)2.43.1Isothermal calorimetry
IC50 (nM)1.91.6Kinase activity assay
Residence time (hr)>8>6Fluorescence recovery assay
Selectivity vs ROS150-fold35-foldKinase profiling panel

Differential Efficacy Against ALK Fusion Variants (e.g., EML4-ALK v1, v3)

The inhibitor demonstrates variant-dependent efficacy against clinically relevant EML4-ALK fusion isoforms. In in vitro cellular assays, it exhibits superior activity against EML4-ALK variant 1 (IC50 = 2.1 nM) compared to variant 3 (IC50 = 3.8 nM), as measured by inhibition of autophosphorylation in engineered Ba/F3 cell lines [9]. This differential activity correlates with protein stability: Variant 3 (v3) exhibits higher basal phosphorylation due to its truncated EML4 segment, which reduces proteasomal degradation and increases oncogenic signaling flux [9].

Notably, the compound achieves complete suppression of phosphorylated STAT3 (Tyr705) in NCI-H2228 NSCLC cells (harboring EML4-ALK v1) at 10 nM concentration, with concomitant inhibition of downstream AKT activation. In contrast, higher concentrations (≥30 nM) are required for equivalent pathway suppression in variant 3-driven models [9]. This translates to in vivo efficacy differences; in xenograft models, the compound induced tumor regression in v1-driven tumors at 20 mg/kg dosing, while v3-driven tumors showed partial regression (119% tumor growth inhibition) requiring sustained exposure [6] [9]. Resistance profiling revealed that prolonged exposure to v3 cells enriched for compound-resistant mutations including G1202R and I1171N, likely due to higher baseline genomic instability in this variant [9].

Table 2: Cellular Efficacy Against ALK Fusion Variants

Fusion VariantCellular IC50 (nM)pSTAT3 Suppression (nM)Tumor Growth Inhibition (%)
EML4-ALK v12.110168% (regression)
EML4-ALK v33.830119%
NPM-ALK3.015104% (lymphoma model)

Structural Determinants of Isoform-Specific Selectivity

The compound achieves >50-fold selectivity for ALK over related kinases (ROS1, InsR, IGF-1R) through three key structural features:

  • C3-Carbonitrile Interactions: The carbonitrile group forms a critical water-mediated hydrogen bond network with Asp1203 in the hinge region. This interaction is absent in off-target kinases like IGF-1R, where the equivalent residue (Asp1133) adopts a distinct conformation incompatible with this bonding pattern [6] [9]. Mutation studies confirm that D1203A mutants exhibit a 25-fold reduction in binding affinity, underscoring this interaction's importance [6].

  • Morpholinopiperidine Positioning: The 4-morpholinopiperidine substituent at C8 projects into a hydrophobic pocket unique to ALK's DFG-in conformation. This pocket is sterically restricted in most kinases by bulkier residues; for example, ROS1 contains a methionine (Met2024) at the position equivalent to ALK's Leu1256, reducing compound accessibility [6]. The inhibitor's IC50 for ROS1 (75 nM) is significantly higher than for ALK (1.5 nM) due to this subtle steric hindrance [6].

  • Dimethylcarbazole Scaffold: The 6,6-dimethyl configuration stabilizes the carbazole ring in a planar orientation optimal for deep pocket penetration. Molecular dynamics simulations reveal that removal of the methyl groups increases scaffold flexibility, reducing residence time by 40% [8]. Additionally, the ethyl group at C9 extends into a hydrophobic subpocket formed by Leu1198 and Val1130, contributing to the compound's selectivity over structurally homologous kinases [2] [9].

Table 3: Impact of ALK Mutations on Inhibitor Binding

MutationLocationFold Change in IC50Structural Consequence
L1196MGatekeeper1.1xMinimal steric hindrance
G1202RSolvent front15xElectrostatic repulsion with morpholine
F1174LαC-helix3.5xAltered hydrophobic pocket geometry
I1171Nβ3-strand12xLoss of van der Waals contacts with piperidine

The structural basis for resistance mutations is elucidated through co-crystallography: The G1202R mutation introduces a positively charged arginine that electrostatically repels the morpholine oxygen, reducing binding affinity by 15-fold. Similarly, I1171N eliminates critical hydrophobic interactions with the piperidine ring, explaining its 12-fold resistance profile [6] [9]. These insights guide the design of next-generation inhibitors with modified solubilizing groups that bypass steric and electrostatic conflicts at the solvent front.

Properties

CAS Number

1256577-71-5

Product Name

6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

IUPAC Name

6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C28H30N4O2/c1-28(2)23-16-20(31-9-7-19(8-10-31)32-11-13-34-14-12-32)4-6-21(23)26(33)25-22-5-3-18(17-29)15-24(22)30-27(25)28/h3-6,15-16,19,30H,7-14H2,1-2H3

InChI Key

OVRQGEYZDUHJNZ-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)N3CCC(CC3)N4CCOCC4)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)N3CCC(CC3)N4CCOCC4)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.